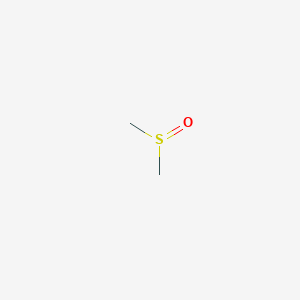
2,2-Dimethyl-4-oxo-1,3-dioxine-5-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-4-oxo-1,3-dioxine-5-carbonyl chloride is a chemical compound that is widely used in scientific research. It is a versatile reagent that can be used for the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-4-oxo-1,3-dioxine-5-carbonyl chloride is not well understood. However, it is believed to react with nucleophiles such as alcohols, amines, and thiols to form the corresponding esters, amides, and thioesters. The reaction is generally carried out in the presence of a base such as pyridine or triethylamine.
Biochemical and physiological effects:
There is limited information available on the biochemical and physiological effects of 2,2-Dimethyl-4-oxo-1,3-dioxine-5-carbonyl chloride. However, it has been reported to be a skin irritant and can cause eye irritation. It is also toxic if ingested or inhaled. Therefore, it should be handled with care and appropriate safety precautions should be taken.
Avantages Et Limitations Des Expériences En Laboratoire
2,2-Dimethyl-4-oxo-1,3-dioxine-5-carbonyl chloride is a versatile reagent that can be used for the synthesis of various organic compounds. It is easy to handle and has a long shelf life. However, it is not very reactive towards some nucleophiles such as aldehydes and ketones. In addition, it is relatively expensive compared to other reagents that can be used for similar reactions.
Orientations Futures
There are several future directions for the use of 2,2-Dimethyl-4-oxo-1,3-dioxine-5-carbonyl chloride in scientific research. One direction is the development of new synthetic methods that use this reagent as a key intermediate. Another direction is the use of this reagent in the synthesis of new drugs and pharmaceuticals. In addition, the use of this reagent in the production of agrochemicals and specialty chemicals can also be explored. Finally, further research is needed to understand the mechanism of action and the biochemical and physiological effects of this reagent.
Conclusion:
In conclusion, 2,2-Dimethyl-4-oxo-1,3-dioxine-5-carbonyl chloride is a versatile reagent that is widely used in scientific research. It is a useful tool for the synthesis of various organic compounds and has potential applications in the production of drugs, agrochemicals, and specialty chemicals. However, appropriate safety precautions should be taken when handling this reagent, and further research is needed to fully understand its mechanism of action and its biochemical and physiological effects.
Méthodes De Synthèse
2,2-Dimethyl-4-oxo-1,3-dioxine-5-carbonyl chloride can be synthesized by the reaction of 4-hydroxy-2,2-dimethyl-1,3-dioxolane with thionyl chloride. The reaction is carried out in the presence of a catalyst such as pyridine. The product obtained is a colorless liquid that is soluble in organic solvents.
Applications De Recherche Scientifique
2,2-Dimethyl-4-oxo-1,3-dioxine-5-carbonyl chloride is a useful reagent in organic synthesis. It can be used for the synthesis of various organic compounds such as lactones, esters, and amides. It is also used in the synthesis of drugs and pharmaceuticals. In addition, it is used in the production of agrochemicals and specialty chemicals.
Propriétés
Numéro CAS |
123826-40-4 |
|---|---|
Nom du produit |
2,2-Dimethyl-4-oxo-1,3-dioxine-5-carbonyl chloride |
Formule moléculaire |
C7H7ClO4 |
Poids moléculaire |
190.58 g/mol |
Nom IUPAC |
2,2-dimethyl-4-oxo-1,3-dioxine-5-carbonyl chloride |
InChI |
InChI=1S/C7H7ClO4/c1-7(2)11-3-4(5(8)9)6(10)12-7/h3H,1-2H3 |
Clé InChI |
NGZHSLRXIGDRTN-UHFFFAOYSA-N |
SMILES |
CC1(OC=C(C(=O)O1)C(=O)Cl)C |
SMILES canonique |
CC1(OC=C(C(=O)O1)C(=O)Cl)C |
Synonymes |
4H-1,3-Dioxin-5-carbonylchloride,2,2-dimethyl-4-oxo-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![5,6-dichloro-1H-benzo[d]imidazol-2-amine](/img/structure/B48737.png)
